The compound (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine is an organic molecule that belongs to the class of heterocyclic compounds, specifically imidazo[1,2-a]pyridines. This class is characterized by a fused ring structure that includes nitrogen atoms, contributing to the compound's unique chemical properties and potential biological activities. The molecular formula for this compound is , and its molecular weight is approximately 162.23 g/mol.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under the category of N-heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science. The structural features of imidazo[1,2-a]pyridines often endow them with pharmacological properties, making them subjects of interest in drug development.
The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions (temperature, solvent, and catalysts) to achieve optimal yields and purities. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine features a tetrahydroimidazo ring fused to a pyridine moiety. The presence of the methyl group at position 2 enhances its lipophilicity.
InChI=1S/C10H14N2/c1-7-4-3-5-9(11)10(7)12-8(7)6/h3-6H,11H2,1-2H3CC1=CNC2=C(C1=CN=C2)C(C)NThe compound may participate in various chemical reactions typical for amines and heterocycles:
These reactions are often facilitated by specific reagents and conditions that promote selectivity and yield. Reaction mechanisms typically involve proton transfers and electron pair movements characteristic of nucleophilic attack.
The mechanism of action for compounds like (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine often involves interaction with biological targets such as enzymes or receptors. These interactions may lead to modulation of biochemical pathways:
Quantitative analyses such as melting point determination, solubility tests, and spectral analysis (e.g., infrared spectroscopy) provide insights into its physical properties.
The compound has potential applications in:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9